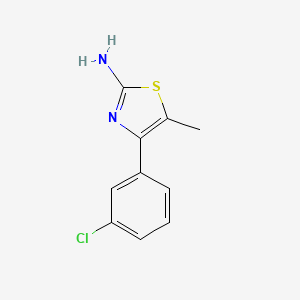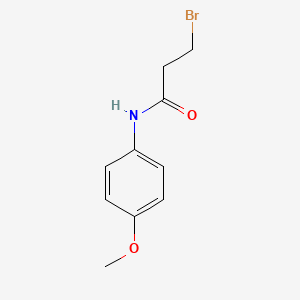
3-Bromo-n-(4-methoxyphenyl)propanamide
Übersicht
Beschreibung
The compound "3-Bromo-N-(4-methoxyphenyl)propanamide" is a brominated amide with a methoxyphenyl substituent. It is structurally related to various other compounds that have been the subject of research due to their interesting chemical and physical properties, as well as potential biological activities. The studies on similar compounds have revealed insights into their conformational polymorphism, crystal structures, synthesis methods, and molecular interactions, which can be informative for understanding the characteristics of "3-Bromo-N-(4-methoxyphenyl)propanamide" .
Synthesis Analysis
The synthesis of related brominated propanamides typically involves halogenated hydrocarbon amination reactions or other suitable synthetic routes. For instance, the synthesis of a similar compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was achieved through a reaction between a chloro propanamide derivative and dimethylamine hydrochloride . Such methods could potentially be adapted for the synthesis of "3-Bromo-N-(4-methoxyphenyl)propanamide."
Molecular Structure Analysis
The molecular structure of brominated propanamides has been extensively studied using techniques such as X-ray diffraction. These compounds often crystallize in the monoclinic system and exhibit polymorphism, with different polymorphs displaying variations in molecular conformations and packing . The crystal structure analysis provides detailed information on bond lengths, angles, and dihedral angles, which are crucial for understanding the molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of brominated propanamides can be influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This characteristic makes these compounds suitable for further chemical transformations, such as coupling reactions or as initiators in polymerization processes . The electronic properties of the compounds, such as electron density and molecular orbitals, also play a significant role in their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propanamides, including their spectroscopic characteristics and thermal behavior, have been investigated using techniques like FT Raman, FTIR, UV/Vis spectroscopy, and differential scanning calorimetry . Computational studies complement these experimental techniques by providing insights into the electronic absorption spectra and rotational barriers of the molecules in the gas phase . Additionally, the stability of different polymorphs at room temperature can be attributed to the effectiveness of intermolecular interactions and molecular packing .
Wissenschaftliche Forschungsanwendungen
Photocleavage Reactions
The study of photocleavage reactions in monothioimides, including N-[4-methoxyphenyl(thiocarbonyl)]-N-phenyl-3-phenylpropanamide, reveals insights into their photochemical reactions. These molecules adopt specific conformations not suitable for γ-hydrogen abstraction, suggesting mechanisms involving nucleophilic attack by the carbonyl O atom on the C=S double bond, essential for the reaction process (Fu, Scheffer, & Trotter, 1998).
Bioevaluation Against Root-Knot Nematode
Synthesis of compounds including 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, derived from substituted benzaldehyde and 4-hydroxy acetophenone, have shown potential in the bioevaluation against root-knot nematode (Meloidogyne javanica). The incorporation of carbamoyloxy moiety in 2-propen-1-ones enhances their nematicidal activity (Kumari, Singh, & Walia, 2014).
Photodynamic Therapy in Cancer Treatment
A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups including a methoxyphenyl component, has been developed. Its properties as a photosensitizer are promising for Type II photodynamic therapy, particularly for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent ATRP Initiator in Polymerizations
2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, synthesized and analyzed, demonstrates efficacy as a fluorescent ATRP initiator in the polymerizations of acrylates. This finding contributes to the development of advanced materials in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Antimycobacterium Phlei Activity
A halogenated hydrocarbon amination reaction produced a molecule with a structure including a bromo-methoxyquinolin-phenyl component. This compound has been shown to possess anti-Mycobacterium phlei 1180 activity, indicating potential applications in microbiology and medicine (Bai et al., 2012).
Eigenschaften
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSGZILSMAKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997938 | |
| Record name | 3-Bromo-N-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-n-(4-methoxyphenyl)propanamide | |
CAS RN |
7661-14-5 | |
| Record name | NSC98123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






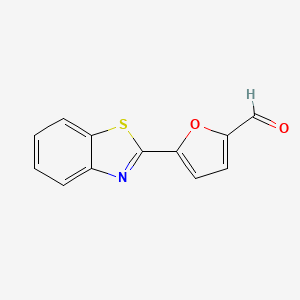
![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
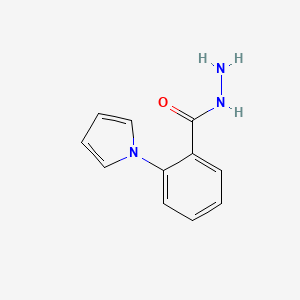
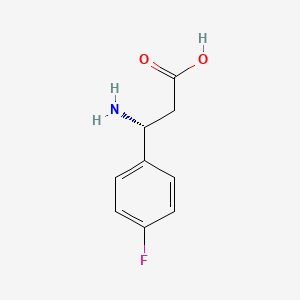
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)
